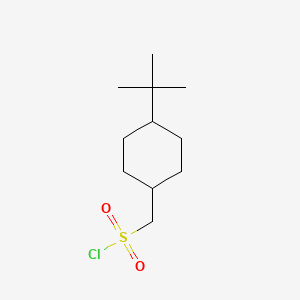
(4-Tert-butylcyclohexyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H21ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-tert-butylcyclohexyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)methanesulfonyl chloride typically involves the reaction of 4-tert-butylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonate esters or sulfonamides.
Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide or sulfoxide.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine, triethylamine, and sodium hydroxide are commonly used bases in these reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Major Products
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Alkenes: Formed by elimination reactions.
Scientific Research Applications
(4-Tert-butylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)methanesulfonyl chloride involves its role as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the bulky tert-butylcyclohexyl group.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Methanesulfonic Anhydride: Used to generate methanesulfonates, similar to methanesulfonyl chloride but with different reactivity.
Uniqueness
(4-Tert-butylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the bulky tert-butylcyclohexyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C11H21ClO2S |
|---|---|
Molecular Weight |
252.80 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
PAAXQEVGOQQLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


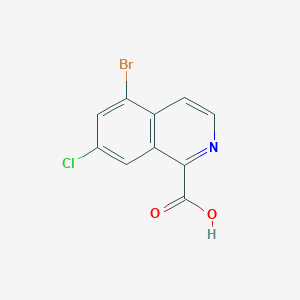
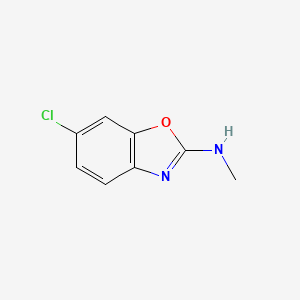
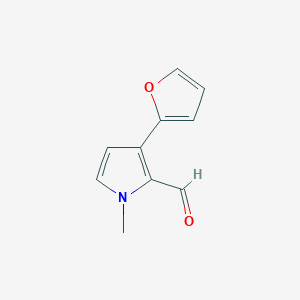
![3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
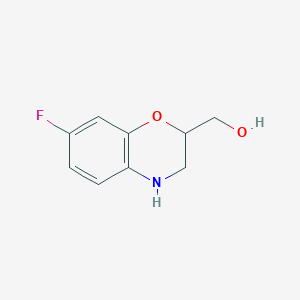
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)
![6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13214245.png)
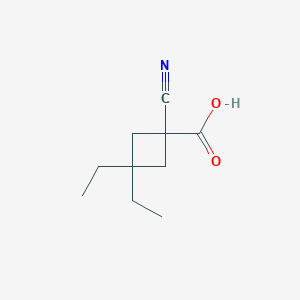
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214257.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one](/img/structure/B13214264.png)
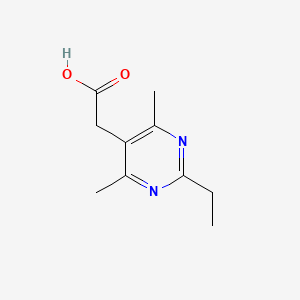

![3-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B13214280.png)
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13214291.png)
